2-Ethynyl-4-methoxypyridine
Overview
Description
2-Ethynyl-4-methoxypyridine is a chemical compound with the molecular formula C8H7NO. It is characterized by the presence of an ethynyl group attached to the second carbon and a methoxy group attached to the fourth carbon of a pyridine ring. This compound is known for its versatile applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is through the Sonogashira coupling reaction, where an ethynyl group is introduced to a halogenated pyridine derivative using palladium and copper catalysts under mild conditions .
Industrial Production Methods: In industrial settings, the production of 2-Ethynyl-4-methoxypyridine may involve large-scale Sonogashira coupling reactions. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 2-Ethynyl-4-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can act as a reducing agent, reducing other substances such as carbonyls to formic acid.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound itself can catalyze the reduction of triazolyl compounds through an electrochemical process.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products Formed:
Oxidation: Carbonyl derivatives.
Reduction: Formic acid and reduced triazolyl compounds.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
2-Ethynyl-4-methoxypyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Ethynyl-4-methoxypyridine involves its ability to participate in various chemical reactions. The ethynyl group can undergo addition reactions, while the methoxy group can engage in nucleophilic substitution. These reactions are facilitated by the compound’s electronic structure, which allows it to interact with various molecular targets and pathways .
Comparison with Similar Compounds
2-Methoxypyridine: Similar in structure but lacks the ethynyl group, making it less reactive in certain types of chemical reactions.
3-Methoxypyridine: The methoxy group is positioned differently, affecting its reactivity and applications.
4-Methoxypyridine: Similar to 2-Ethynyl-4-methoxypyridine but without the ethynyl group, leading to different chemical properties and uses.
Uniqueness: this compound is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct reactivity and versatility in chemical synthesis and applications. Its ability to act as a reducing agent and participate in various reactions makes it valuable in research and industrial contexts .
Properties
IUPAC Name |
2-ethynyl-4-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-3-7-6-8(10-2)4-5-9-7/h1,4-6H,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGPROXILVAWCPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211533-95-7 | |
Record name | 2-ethynyl-4-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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